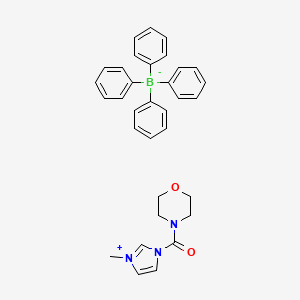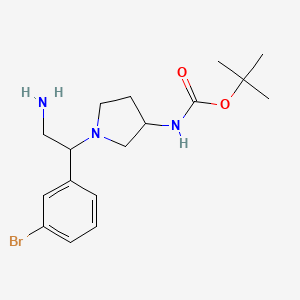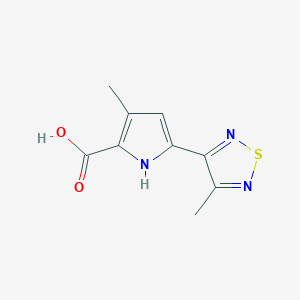![molecular formula C8H3N3O3 B11770802 6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
6-Nitrobenzo[d]isoxazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrobenzo[d]isoxazole-3-carbonitrile is a chemical compound with the molecular formula C8H3N3O3 and a molecular weight of 189.13 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzoisoxazole ring, which also contains a carbonitrile group (-CN)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[d]isoxazole-3-carbonitrile typically involves the nitration of benzo[d]isoxazole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Benzo[d]isoxazole-3-carbonitrile is treated with a nitrating mixture of HNO3 and H2SO4.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitrobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 6-Aminobenzo[d]isoxazole-3-carbonitrile
Substitution: Various substituted benzo[d]isoxazole derivatives
Oxidation: Oxidized benzo[d]isoxazole derivatives
Wissenschaftliche Forschungsanwendungen
6-Nitrobenzo[d]isoxazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Nitrobenzo[d]isoxazole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group can form interactions with nucleophilic sites in biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Aminobenzo[d]isoxazole-3-carbonitrile
- 6-Chlorobenzo[d]isoxazole-3-carbonitrile
- 6-Methylbenzo[d]isoxazole-3-carbonitrile
Uniqueness
6-Nitrobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group enhances its potential as a precursor for further chemical modifications and as a probe in biological studies.
Eigenschaften
Molekularformel |
C8H3N3O3 |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
6-nitro-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H |
InChI-Schlüssel |
CTXIXGPDLOZYBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


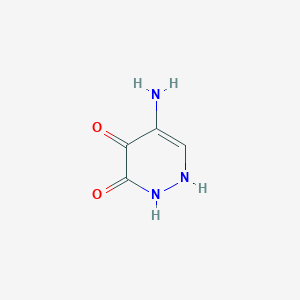




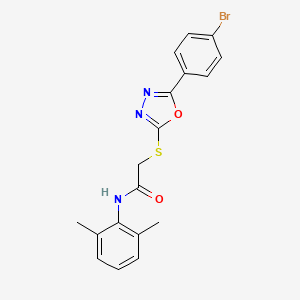
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)
![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)
